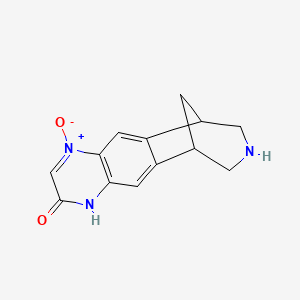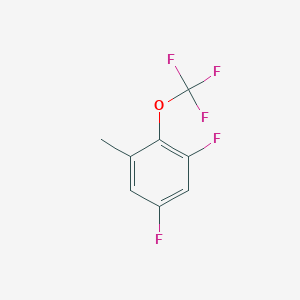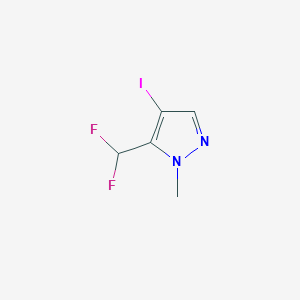
羟基伐瑞克林 N-氧化物
描述
2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide is a useful research compound. Its molecular formula is C13H13N3O2 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
过渡金属催化氧化
羟基伐瑞克林 N-氧化物可用于过渡金属催化的氧化反应,特别是碳-碳三键的氧化。 这种应用在复杂有机分子的合成中非常重要,因为对氧化态的精确控制至关重要 .
区域选择性 C–H 功能化
该化合物作为杂环芳烃区域选择性 C–H 功能化的模板。 这在药物和材料科学领域具有重要意义,因为它意味着对分子进行靶向修饰 .
杂环芳烃 N-氧化物的合成
它可以直接由受阻杂环芳烃氧化或通过杂环芳烃环的构建合成,为合成杂环芳烃 N-氧化物提供途径,而杂环芳烃 N-氧化物是有机合成中的宝贵中间体 .
用作有机反应的氧化剂
羟基伐瑞克林 N-氧化物可以在各种有机反应中充当氧化剂,包括炔烃氧化、烯丙基氧化和卡宾氧化。 这种作用对于将小型有机分子转化为更复杂的结构至关重要 .
脱氧正位 C–H 功能化
该化合物可在预先活化或与非稳定化碳负离子反应的情况下进行脱氧正位 C–H 功能化,从而能够在其他官能团存在下选择性去除氧原子团 .
非脱氧 C–H 功能化
羟基伐瑞克林 N-氧化物还可以参与非脱氧 C–H 功能化,包括正位 C–H 功能化和 N-氧化物导向的远程 C–H 功能化。 这种应用对于在不改变现有氧官能团的情况下将新的官能团引入分子至关重要 .
1,3-偶极环加成反应
该化合物参与 1,3-偶极环加成反应,这是一种形成五元环的周环反应。 该反应广泛用于合成杂环化合物,而杂环化合物是许多药物的核 .
手性恶唑啉合成
作用机制
Biochemical Pathways
Hydroxyvarenicline N-Oxide is likely to affect multiple biochemical pathways due to its complex structure and potential interactions with various targets. The exact pathways and their downstream effects are currently unknown and are a subject of ongoing research .
Pharmacokinetics
It has been shown to be metabolized by CYP450 enzymes
Result of Action
Given its complex structure and potential interactions with various targets, it is likely to have diverse effects at the molecular and cellular levels .
生化分析
Biochemical Properties
2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with 2-oxoglutarate-dependent oxygenases, which are involved in various biochemical transformations such as hydroxylation, desaturation, and ring formation . These interactions are crucial for the compound’s role in metabolic processes and its potential therapeutic applications.
Cellular Effects
The effects of 2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, oxidative DNA damage caused by 8-oxo-7,8-dihydro-2’-deoxyguanosine can lead to genome instability, which is associated with cancer and neurological diseases . This compound’s ability to regulate gene transcription and sense cellular oxidative stress highlights its importance in cellular processes.
Molecular Mechanism
At the molecular level, 2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with 2-oxoglutarate-dependent oxygenases involves binding to the active site metal and coordinating with the enzyme’s core structure . These interactions are essential for the compound’s biochemical activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, the oxidation product of a related compound, N-[(8R)-2-methoxy-5,6,7,8,9,10-hexahydro-6,9-methanocyclohepta[b]indol-8-yl]acetamide, was studied for its stability and interaction with biomolecules . These findings suggest that the temporal effects of 2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide are crucial for understanding its biochemical properties.
Dosage Effects in Animal Models
The effects of 2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide vary with different dosages in animal models. Studies have shown that varying dosages can lead to different threshold effects, as well as toxic or adverse effects at high doses. For instance, the effects of 6-OXO, a related compound, were studied in resistance-trained males, showing significant increases in free testosterone and dihydrotestosterone levels with different dosages . These findings highlight the importance of dosage in determining the compound’s effects.
Metabolic Pathways
2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For example, 2-oxocarboxylic acids, including 2-oxoglutarate, are involved in the tricarboxylic acid cycle and other metabolic pathways . These interactions are essential for the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation. For instance, the acetate of 5,6,7,8,9,10-hexahydro-6,9-methanobenzocyclo-octen-11-one oxime was studied for its transport and distribution properties . These findings provide insights into the compound’s cellular dynamics.
Subcellular Localization
The subcellular localization of 2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide is essential for its function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles. For example, the subcellular localization of Zea mays lipoxygenases and oxo-phytodienoate reductase 2 was studied to understand their activity and function . These findings highlight the importance of subcellular localization in determining the compound’s biochemical properties.
属性
IUPAC Name |
8-oxido-5,14-diaza-8-azoniatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-13-6-16(18)12-3-10-8-1-7(4-14-5-8)9(10)2-11(12)15-13/h2-3,6-8,14H,1,4-5H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRLRIWUHJXGSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC4=C(C=C23)NC(=O)C=[N+]4[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate](/img/structure/B1450034.png)






![3-[(4-Bromophenyl)sulfanylmethyl]benzamide](/img/structure/B1450043.png)



![N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]benzenamine trihydrochloride](/img/structure/B1450052.png)

![4,4'-[(4-Bromophenyl)imino]bis-phenol](/img/structure/B1450054.png)
